molecular formula C10H8N2O2 B582905 (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid CAS No. 152935-58-5

(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid

Cat. No.: B582905
CAS No.: 152935-58-5
M. Wt: 188.186
InChI Key: FEGNPBYZFFAMCR-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is a compound that features a benzimidazole ring fused to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ringThe reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like sulfur .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or the acrylic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced forms of the compound.

Mechanism of Action

The mechanism by which (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can bind to proteins involved in cell signaling pathways, thereby inhibiting their activity and preventing cancer cell proliferation .

Comparison with Similar Compounds

Properties

CAS No.

152935-58-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.186

IUPAC Name

(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5-

InChI Key

FEGNPBYZFFAMCR-WAYWQWQTSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O

Synonyms

2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(Z)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.